molecular formula C14H14N4O2S2 B2386412 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide CAS No. 2034354-78-2

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide

Cat. No. B2386412
M. Wt: 334.41
InChI Key: ASLGAEMTADRYEO-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, and a sulfonamide group . These functional groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of aromatic rings (pyridine and pyrazole) would contribute to the compound’s stability and reactivity . The sulfonamide group could form hydrogen bonds, influencing the compound’s solubility and interaction with biological targets .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyridine and pyrazole rings could undergo electrophilic substitution reactions, while the sulfonamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a sulfonamide group could affect its polarity, solubility, and stability .

Scientific Research Applications

Antibacterial Applications

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide and related compounds have been researched for their potential as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which showed significant antibacterial activity against various bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Detection and Discrimination in Chemical and Biological Sciences

Wang et al. (2012) developed a reaction-based fluorescent probe using similar compounds for the selective detection of thiophenols over aliphatic thiols. This has applications in chemical, biological, and environmental sciences, demonstrating high selectivity and sensitivity (Wang et al., 2012).

Anticancer Properties

Research by Bashandy et al. (2014) focused on the synthesis of novel derivatives bearing a sulfonamide moiety, which displayed antiproliferative activity against human breast cancer cell lines. This study suggests the potential use of such compounds in cancer treatment (Bashandy et al., 2014).

Antioxidant Activity

A study by Aziz et al. (2021) designed 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to investigate their potential as antioxidants. This research contributes to the medicinal chemistry field, offering insights for developing superior antioxidant compounds (Aziz et al., 2021).

Molecular Docking Studies in Drug Development

Debbabi et al. (2016) synthesized novel heterocyclic sulfonamides with biological activity and performed molecular docking studies. This research helps in understanding the potential of these compounds as inhibitors against specific enzymes, aiding in drug development (Debbabi et al., 2016).

Radiosensitizing Evaluation

A study by Ghorab et al. (2015) synthesized sulfonamide derivatives to investigate their in-vitro anticancer activity and potential as radiosensitizers. This suggests their application in enhancing the effectiveness of radiotherapy in cancer treatment (Ghorab et al., 2015).

Safety And Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are typically assessed through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or industry, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-22(20,14-2-1-9-21-14)17-7-8-18-11-13(10-16-18)12-3-5-15-6-4-12/h1-6,9-11,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLGAEMTADRYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide

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